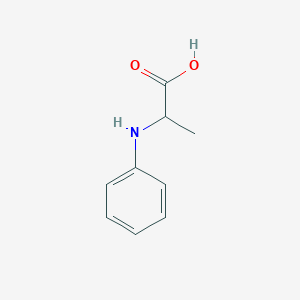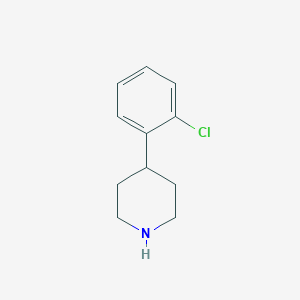
Guaiacol cinchophenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol cinchophenate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of guaiacol, which is a natural organic compound found in wood smoke. Guaiacol cinchophenate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of guaiacol cinchophenate is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators and reactive oxygen species. It may also modulate the activity of certain enzymes and receptors in the body, leading to its anti-inflammatory and antioxidant effects.
Effets Biochimiques Et Physiologiques
Guaiacol cinchophenate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve immune function, and increase antioxidant activity in the body. It may also have analgesic properties and could potentially be used as a pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using guaiacol cinchophenate in laboratory experiments is its well-documented biochemical and physiological effects. It has been extensively studied and has been shown to have a wide range of potential applications. However, one limitation of using guaiacol cinchophenate is that it may not be suitable for all types of experiments, and further research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are many potential future directions for research on guaiacol cinchophenate. One area of interest is its potential use in the development of new drugs and therapies for inflammatory and oxidative stress-related diseases. It may also have potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Further research is needed to explore these and other potential applications of guaiacol cinchophenate.
Méthodes De Synthèse
Guaiacol cinchophenate can be synthesized through a multi-step process that involves the reaction of guaiacol with cinchonine, a natural alkaloid found in the bark of the cinchona tree. The resulting compound is then purified through a series of chemical reactions to obtain pure guaiacol cinchophenate.
Applications De Recherche Scientifique
Guaiacol cinchophenate has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
60883-69-4 |
|---|---|
Nom du produit |
Guaiacol cinchophenate |
Formule moléculaire |
C23H17NO3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO3/c1-26-21-13-7-8-14-22(21)27-23(25)18-15-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3 |
Clé InChI |
YNIRXOGPTRXJPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Autres numéros CAS |
60883-69-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



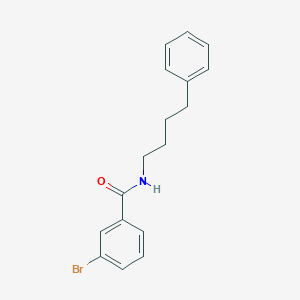
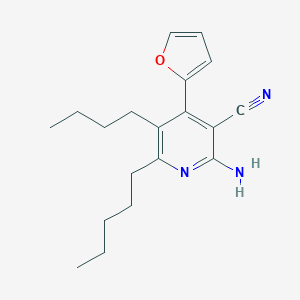
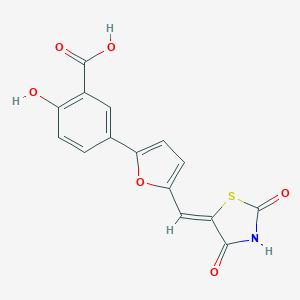
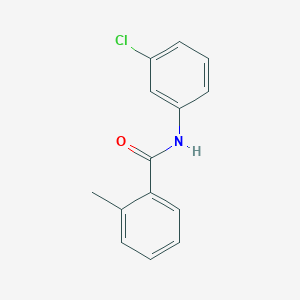
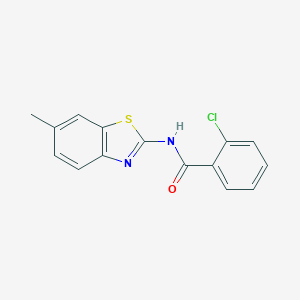
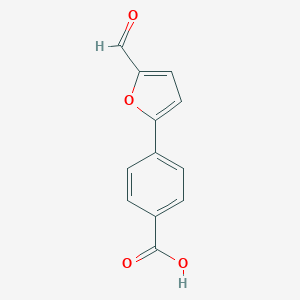
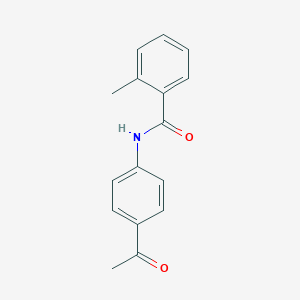
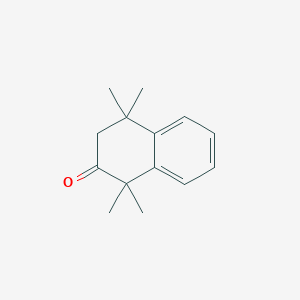
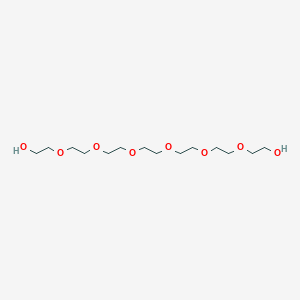
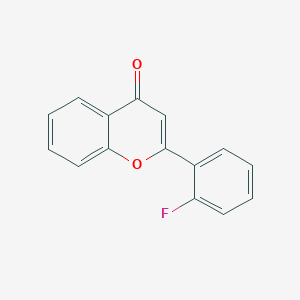
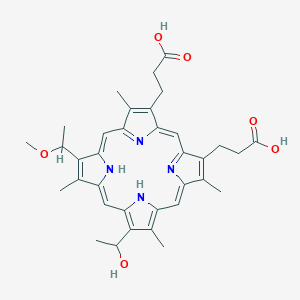
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)
